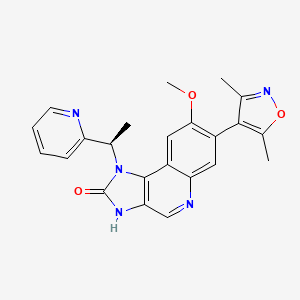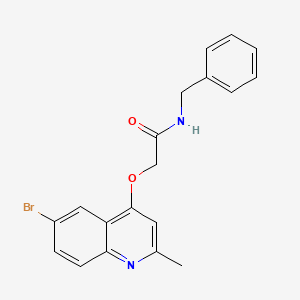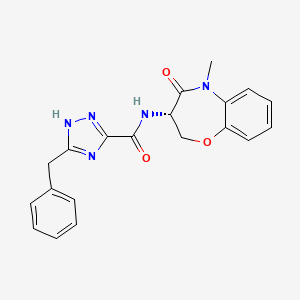
GSK2982772
Vue d'ensemble
Description
GSK-2982772 est un inhibiteur de la kinase de la protéine 1 interagissant avec le récepteur (RIP1). Il se lie spécifiquement à RIP1 et bloque efficacement les voies cellulaires dépendantes du TNF . En tant que nouveau composé anti-inflammatoire, il a le potentiel de réduire la production de cytokines dans les tissus explants de colite ulcéreuse . Ses propriétés physicochimiques favorables et son profil ADMET en font un candidat prometteur pour l'administration orale à faible dose.
Mécanisme D'action
Target of Action
GSK2982772 is a selective inhibitor of receptor-interacting protein kinase-1 (RIPK1) . RIPK1 is a key mediator of inflammation through cell death and pro-inflammatory cytokine production .
Mode of Action
This compound binds selectively to an allosteric pocket of the RIPK1 domain, inhibiting RIPK1-mediated programmed cell death pathways and pro-inflammatory cytokine production .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tumour necrosis factor (TNF) signalling pathway via the RIPK1 . This pathway regulates colonic inflammation, suggesting that RIPK1 inhibition may be a potential therapeutic target in ulcerative colitis (UC) .
Pharmacokinetics
This compound is an oral small-molecule with a short 2- to 3-hour half-life . It is well distributed into colonic tissue, with generally higher concentrations in colonic biopsy samples versus plasma . The maximum observed plasma drug concentration (Cmax), time to reach Cmax (Tmax), and area under the plasma drug concentration versus time curve (AUC) values for the 120 and 240 mg TID doses over a single day were similar in Japanese and Western subjects .
Result of Action
In clinical trials, this compound was generally well tolerated, with no treatment-related safety concerns identified . or moderate to severe rheumatoid arthritis (RA).
Analyse Biochimique
Biochemical Properties
GSK2982772 plays a significant role in biochemical reactions, particularly as a potent inhibitor of RIPK1 . RIPK1 is a key mediator of inflammation through cell death and proinflammatory cytokine production . This compound binds to RIPK1 with exquisite kinase specificity and has excellent activity in blocking many TNF-dependent cellular responses .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by modulating cell death and the production of proinflammatory cytokines . No significant differences in efficacy were observed between treatment groups in a study, suggesting that this compound as monotherapy might not translate into meaningful clinical improvement of RA .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to an allosteric pocket of the RIPK1 kinase domain . This binding inhibits RIPK1-mediated cell death pathways and pro-inflammatory cytokine production, exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
It has been observed that this compound was well tolerated and adverse events were generally mild .
Transport and Distribution
This compound is well distributed into colonic tissue, with generally higher concentrations in colonic biopsy samples versus plasma .
Méthodes De Préparation
Voies de synthèse:: GSK-2982772 peut être synthétisé en utilisant des voies spécifiques. Malheureusement, les procédures de synthèse détaillées ne sont pas facilement disponibles dans le domaine public. Les services de synthèse sur mesure peuvent fournir un accès rapide à ce composé.
Production industrielle:: Les informations sur les méthodes de production industrielle à grande échelle de GSK-2982772 restent exclusives. Les entreprises pharmaceutiques comme GlaxoSmithKline (GSK) optimisent et mettent généralement à l'échelle les procédés de synthèse pour la production commerciale.
Analyse Des Réactions Chimiques
Types de réactions:: GSK-2982772 subit probablement diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Des exemples spécifiques ne sont pas divulgués.
Réactifs et conditions courants:: Bien que les réactifs et les conditions précis soient confidentiels, les inhibiteurs de RIP1 impliquent souvent des modifications spécifiques aux kinases. Celles-ci peuvent inclure des substitutions nucléophiles, des réactions redox et des cyclisations.
Produits principaux:: Les produits principaux résultant des réactions de GSK-2982772 ne sont pas documentés publiquement. Des recherches supplémentaires seraient nécessaires pour les élucider.
4. Applications de la recherche scientifique
GSK-2982772 trouve des applications dans de multiples domaines scientifiques :
Chimie: En tant qu'inhibiteur de kinase, il contribue à la découverte de médicaments et à la recherche en biologie chimique.
Biologie: Les chercheurs étudient ses effets sur les voies de signalisation cellulaire et l'apoptose.
Médecine: Les applications thérapeutiques potentielles comprennent le traitement des affections inflammatoires.
Industrie: GSK-2982772 peut servir de composé de tête pour le développement de médicaments.
5. Mécanisme d'action
Le mécanisme de GSK-2982772 implique l'inhibition de RIP1. En ciblant RIP1, il module les voies dépendantes du TNF, affectant la survie cellulaire, l'inflammation et l'apoptose.
Applications De Recherche Scientifique
GSK-2982772 finds applications across multiple scientific domains:
Chemistry: As a kinase inhibitor, it contributes to drug discovery and chemical biology research.
Biology: Researchers study its effects on cellular signaling pathways and apoptosis.
Medicine: Potential therapeutic applications include treating inflammatory conditions.
Industry: GSK-2982772 may serve as a lead compound for drug development.
Comparaison Avec Des Composés Similaires
Bien que les analogues spécifiques ne soient pas divulgués, l'unicité de GSK-2982772 réside dans sa spécificité de RIP1. Des études plus approfondies pourraient explorer des composés apparentés.
Propriétés
IUPAC Name |
5-benzyl-N-[(3S)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-25-15-9-5-6-10-16(15)28-12-14(20(25)27)21-19(26)18-22-17(23-24-18)11-13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3,(H,21,26)(H,22,23,24)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPAFUINURXJSG-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OCC(C1=O)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2OC[C@@H](C1=O)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1622848-92-3 | |
| Record name | GSK-2982772 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622848923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-2982772 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16875 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GSK-2982772 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5W3M0VO9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B607734.png)
![(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile](/img/structure/B607737.png)

![6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide](/img/structure/B607742.png)
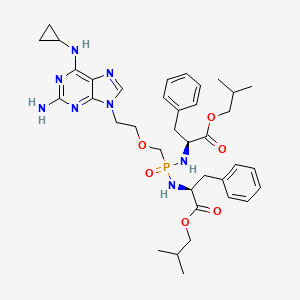
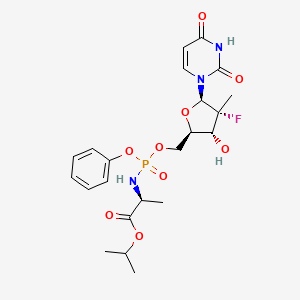
methyl]amino}pyrimidine-5-Carbonitrile](/img/structure/B607748.png)
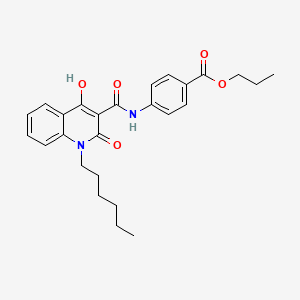
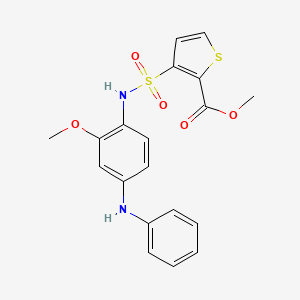
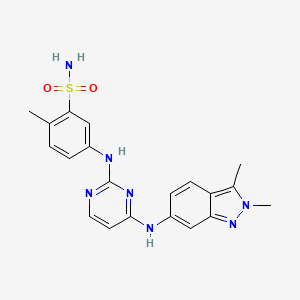
![(3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt](/img/structure/B607755.png)
